![molecular formula C8H14O3 B14223603 (1R,2R,5R,6R)-9-Oxabicyclo[3.3.1]nonane-2,6-diol CAS No. 545401-87-4](/img/structure/B14223603.png)
(1R,2R,5R,6R)-9-Oxabicyclo[3.3.1]nonane-2,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R,5R,6R)-9-Oxabicyclo[331]nonane-2,6-diol is a bicyclic organic compound with a unique structure that includes an oxygen atom in the ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,5R,6R)-9-Oxabicyclo[3.3.1]nonane-2,6-diol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a Diels-Alder reaction followed by oxidation to introduce the diol functionality. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R,5R,6R)-9-Oxabicyclo[3.3.1]nonane-2,6-diol can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diol groups to alcohols or alkanes.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol groups can yield diketones or dicarboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(1R,2R,5R,6R)-9-Oxabicyclo[3.3.1]nonane-2,6-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a useful probe for studying enzyme mechanisms and interactions.
Industry: Used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism by which (1R,2R,5R,6R)-9-Oxabicyclo[3.3.1]nonane-2,6-diol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R,5R,6R)-9-Oxabicyclo[3.3.1]nonane-2,6-diol: is similar to other bicyclic compounds with oxygen atoms in the ring, such as oxabicyclo[2.2.1]heptane derivatives.
Differences: The presence of diol groups and the specific ring size make this compound unique in its reactivity and applications.
Uniqueness
The unique stereochemistry and functional groups of this compound provide distinct advantages in various applications, making it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
545401-87-4 |
|---|---|
Molekularformel |
C8H14O3 |
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
(1R,2R,5R,6R)-9-oxabicyclo[3.3.1]nonane-2,6-diol |
InChI |
InChI=1S/C8H14O3/c9-5-1-3-7-6(10)2-4-8(5)11-7/h5-10H,1-4H2/t5-,6-,7-,8-/m1/s1 |
InChI-Schlüssel |
SIZKKURETCQUKI-WCTZXXKLSA-N |
Isomerische SMILES |
C1C[C@@H]2[C@@H](CC[C@H]([C@@H]1O)O2)O |
Kanonische SMILES |
C1CC2C(CCC(C1O)O2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(2-Ethylhexyl)oxy]carbonyl}nonadec-4-enoate](/img/structure/B14223523.png)
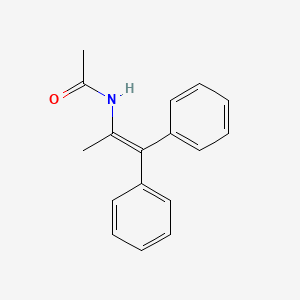
![1H-Pyrazolo[4,3-c]isoquinolin-7-amine, N,N,3-trimethyl-5-phenyl-](/img/structure/B14223532.png)
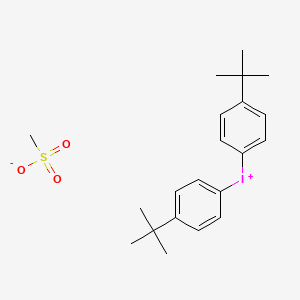
![2-Piperidinone, 1-[(2-bromophenyl)sulfonyl]-](/img/structure/B14223541.png)
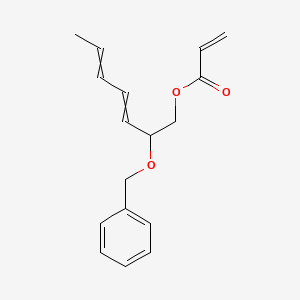

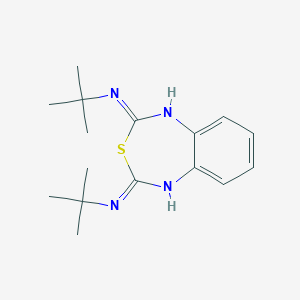
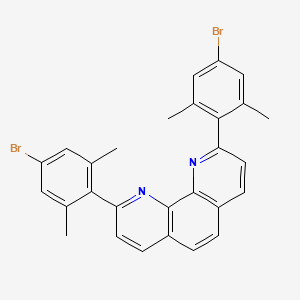
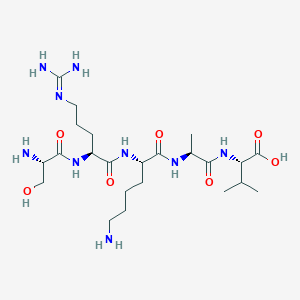
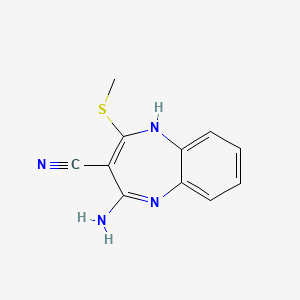
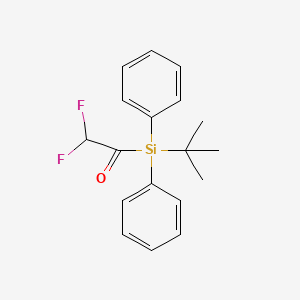
![2-[(2-{[2-(Chloromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14223595.png)
![2-[(2-{[4-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14223602.png)
